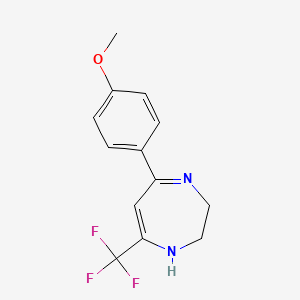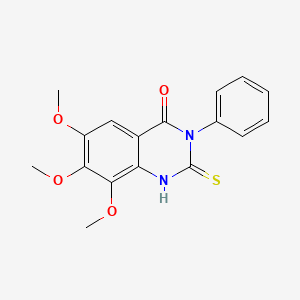![molecular formula C10H11ClFNO3S B5511769 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine
Übersicht
Beschreibung
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine is an organic compound with the molecular formula C10H11ClFNO3S It is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a chlorofluorophenyl group
Wissenschaftliche Forschungsanwendungen
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Zukünftige Richtungen
The future directions for research on “4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in compounds with similar structures, it may also be worthwhile to investigate its potential applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloro-4-fluorobenzenesulfonyl chloride+morpholine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by other nucleophiles.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The chlorofluorophenyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: N-oxides of morpholine.
Reduction: Reduced derivatives of the chlorofluorophenyl group.
Wirkmechanismus
The mechanism of action of 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfonyl group can interact with nucleophilic sites on proteins, while the morpholine ring can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3-chloro-4-fluorophenyl)sulfonyl]piperidine
- 4-[(3-chloro-4-fluorophenyl)sulfonyl]thiomorpholine
- 4-[(3-chloro-4-fluorophenyl)sulfonyl]pyrrolidine
Uniqueness
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the chlorofluorophenyl group with the sulfonyl and morpholine moieties enhances its reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3S/c11-9-7-8(1-2-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJMAPKVDFTZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B5511704.png)

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)
![1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine](/img/structure/B5511719.png)
![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
![N-(3,4-Dimethylphenyl)-2-[2-(ethylsulfanyl)-1H-1,3-benzodiazol-1-YL]acetamide](/img/structure/B5511742.png)
![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)

![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)


![2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE](/img/structure/B5511795.png)
